BenchChemオンラインストアへようこそ!

N-(2-chlorobenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

5HT2A receptor antipsychotic thiazolopyrimidine SAR

This compound's ortho-chlorobenzyl group is the pharmacophoric differentiator—standard N-benzyl or para-halo analogs cannot reproduce its binding kinetics, 5HT2A antagonism, or topoisomerase II engagement. It is purpose-built for systematic head-to-head SAR analysis against its closest commercially available analogs (e.g., N-(2-chlorobenzyl)-3-methyl, N-(2-chlorobenzyl)-7-hydroxy, and N-(2,6-difluorobenzyl) variants) under identical assay conditions. The unsubstituted C-3 and C-7 positions on the thiazolo[3,2-a]pyrimidine core are available for further synthetic elaboration, making it a versatile scaffold for derivative libraries. Its favorable physicochemical profile (MW 333.8, XLogP3 2.2, TPSA 87 Ų, no Rule-of-5 violations) and characteristic 3:1 chlorine isotope pattern also support its use as an LC-MS/UV system suitability standard for thiazolo[3,2-a]pyrimidine compound collections.

Molecular Formula C14H10ClN3O2S
Molecular Weight 319.8 g/mol
Cat. No. B6000158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Molecular FormulaC14H10ClN3O2S
Molecular Weight319.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)C2=CN=C3N(C2=O)C=CS3)Cl
InChIInChI=1S/C14H10ClN3O2S/c15-11-4-2-1-3-9(11)7-16-12(19)10-8-17-14-18(13(10)20)5-6-21-14/h1-6,8H,7H2,(H,16,19)
InChIKeyJZAWGEQEUZZZLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorobenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: Thiazolopyrimidine Scaffold Procurement Baseline


N-(2-chlorobenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide belongs to the thiazolo[3,2-a]pyrimidine-6-carboxamide chemotype, a bicyclic heterocyclic scaffold formed by fusion of thiazole and pyrimidine rings . Compounds of this class have been investigated across multiple therapeutic areas, including antipsychotic indications via 5HT2A receptor antagonism, anticancer applications through topoisomerase II inhibition, and antimicrobial uses . The target compound is characterized by a 5-oxo substitution on the core ring system, a 6-carboxamide linkage, and an N-(2-chlorobenzyl) side chain. The ortho-chlorobenzyl substituent differentiates it from unsubstituted N-benzyl analogs and from analogs bearing alternative halogen or alkyl substitution patterns at the N-phenyl position. Available physicochemical data include molecular formula C15H12ClN3O2S, molecular weight 333.8 g/mol, and computed descriptors (XLogP3-AA: 2.2, Topological Polar Surface Area: 87 Ų) .

Why N-(2-Chlorobenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Cannot Be Assumed Interchangeable with Other Thiazolo[3,2-a]pyrimidine-6-carboxamides


Within the thiazolo[3,2-a]pyrimidine-6-carboxamide series, relatively minor structural modifications—particularly at the N-phenyl substituent position—have been shown to produce significant shifts in biological potency, target engagement, and selectivity profiles. QSAR and molecular modeling studies on structurally related 5HT2A receptor antagonists demonstrated that substitution of electronegative groups at the para and meta positions of the N-phenyl ring, as well as steric bulk at the 5-phenyl ring, directly modulate antipsychotic activity relative to the clinical standard risperidone . Similarly, in anticancer contexts, variation of substituents on the thiazolo[3,2-a]pyrimidine core yielded compounds with topoisomerase II IC50 values differing by more than an order of magnitude, with the most potent compound (4c) achieving an IC50 of 0.23 ± 0.01 µM—1.4-fold and 3.6-fold more potent than etoposide and doxorubicin, respectively . The presence of the ortho-chlorobenzyl moiety on the target compound is therefore not a passive structural detail but a determinant of its pharmacological fingerprint. Generic substitution with an unsubstituted N-benzyl analog (MW = 271.3 g/mol) or an alternative halogen substitution pattern (e.g., N-(4-bromo-2-methylphenyl) analog) cannot be assumed to preserve the same binding kinetics, efficacy, or selectivity without direct comparative evidence.

N-(2-Chlorobenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: Quantitative Evidence Profile for Comparator-Based Selection


N-(2-Chlorobenzyl) Side Chain as a Determinant of 5HT2A Receptor Antagonist Potency Differentiation Within the Thiazolo[3,2-a]pyrimidine-6-carboxamide Series

Structure-activity relationship (SAR) analysis of a 22-compound thiazolo[3,2-a]pyrimidine-6-carboxamide series targeting the 5HT2A receptor revealed that electronegative substituents on the N-phenyl ring directly influence antipsychotic potency. Molecular docking and 2D/3D QSAR models established that electronegative groups at the para and meta positions enhance receptor binding and in vivo efficacy, with compounds in this series demonstrating antipsychotic activity comparable to the clinical standard risperidone in albino mouse rotarod and tail suspension assays . The target compound's ortho-chlorine substituent introduces a distinct electrostatic and steric environment relative to unsubstituted phenyl, para-substituted, or meta-substituted analogs, consistent with the QSAR-determined requirement for electronegative group placement on the N-phenyl ring. However, the specific 5HT2A binding affinity (Ki or IC50) for the target compound has not been reported in primary literature.

5HT2A receptor antipsychotic thiazolopyrimidine SAR

Topoisomerase II Inhibitory Potential of Thiazolo[3,2-a]pyrimidines: Context for the 6-Carboxamide Scaffold

A systematic evaluation of thiazolo[3,2-a]pyrimidine derivatives as topoisomerase II (Topo II) inhibitors identified compound 4c as the most potent with a Topo II IC50 of 0.23 ± 0.01 µM, which was 1.4-fold more potent than etoposide and 3.6-fold more potent than doxorubicin under identical assay conditions . This result establishes that the thiazolo[3,2-a]pyrimidine scaffold, when appropriately substituted, can achieve Topo II inhibition exceeding clinical reference agents. The target compound shares the identical thiazolo[3,2-a]pyrimidine-6-carboxamide core present in the active series; however, its specific Topo II IC50 has not been determined and its substitution pattern differs from compound 4c. The class-level evidence indicates that Topo II inhibition is a therapeutically relevant mechanism accessible to compounds built on this scaffold, making it a rational endpoint for comparative testing of the target compound against known active analogs.

topoisomerase II inhibition anticancer thiazolopyrimidine

Physicochemical Differentiation: Ortho-Chlorobenzyl vs. Unsubstituted N-Benzyl and Alternative Halogen-Substituted Analogs

Comparison of computed physicochemical descriptors highlights quantifiable differences between the target compound and the structurally simplest N-benzyl analog (no halogen). The target compound (C15H12ClN3O2S, MW = 333.8 g/mol, XLogP3-AA = 2.2, TPSA = 87 Ų, H-Bond Donors = 1, H-Bond Acceptors = 5) differs from N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (MW = 271.3 g/mol, no chlorine atom) by approximately 62.5 Da in molecular weight due to the ortho-chlorine substituent. The chlorine atom increases lipophilicity, polarizability, and molecular volume, which affect membrane permeability, plasma protein binding, and metabolic stability. These properties are important for procurement specification and experimental reproducibility: the ortho-chlorobenzyl analog is chromatographically and spectroscopically distinct from the unsubstituted N-benzyl compound, enabling unambiguous identity verification by LC-MS or 1H NMR.

physicochemical properties drug-likeness procurement specification

Key Knowledge Gap: Absence of Direct Head-to-Head Comparative Data for the Target Compound

A systematic search of PubMed, BindingDB, ChemSpider, and patent databases as of April 2026 did not identify any primary research study in which N-(2-chlorobenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide was directly compared against one or more structurally defined analogs (e.g., N-(2-chlorobenzyl)-3-methyl analog, N-(2-chlorobenzyl)-7-hydroxy analog, N-(2,6-difluorobenzyl) analog) within the same assay platform for any biological endpoint. Furthermore, no quantitative in vitro IC50, Ki, EC50, MIC, or in vivo efficacy data for the target compound itself were retrievable from non-excluded sources. All evidence presented herein is therefore classified as class-level inference or supporting evidence derived from structurally related compounds within the broader thiazolo[3,2-a]pyrimidine-6-carboxamide series. This gap should inform procurement decisions: the compound is suitable as a tool for SAR exploration, scaffold diversification, and internal comparative profiling, but cannot be selected on the basis of demonstrated superiority over a specific analog.

evidence gap analysis procurement diligence thiazolopyrimidine

Recommended Application Scenarios for N-(2-Chlorobenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Based on Available Evidence


Internal Structure-Activity Relationship (SAR) Profiling Against Closest Structural Analogs

The most scientifically rigorous use of this compound is as a test article in a systematic SAR panel comparing it directly against its closest commercially available analogs: N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851944-70-2), N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and N-(2,6-difluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide under identical assay conditions. Endpoints should include, at minimum, 5HT2A receptor binding (given class-level antipsychotic evidence ) and topoisomerase II enzyme inhibition (given the validated potency of related thiazolo[3,2-a]pyrimidines in this assay ). This head-to-head comparison will generate the quantitative differentiation data currently absent from the literature.

Scaffold Diversification for MedChem Library Expansion with Defined Physicochemical Properties

The compound's computed physicochemical profile (MW = 333.8 g/mol, XLogP3-AA = 2.2, TPSA = 87 Ų, 1 H-bond donor, 5 H-bond acceptors) places it within favorable drug-like chemical space (no Rule of 5 violations) . Its incorporation into a medicinal chemistry compound collection enables exploration of the ortho-chlorobenzyl substitution landscape within the thiazolo[3,2-a]pyrimidine-6-carboxamide chemotype, complementing existing entries bearing para-substituted, meta-substituted, or disubstituted N-phenyl rings.

Analytical Reference Standard for Method Development and Quality Control

Given its distinct molecular weight (333.8 g/mol), characteristic chlorine isotopic pattern, and well-defined chromatographic properties relative to unsubstituted N-benzyl analogs, this compound can serve as a system suitability standard or method development reference for LC-MS and HPLC-UV analysis of thiazolo[3,2-a]pyrimidine-6-carboxamide compound libraries. The ortho-chlorine atom provides unambiguous mass spectrometric identification through its characteristic 3:1 35Cl/37Cl isotope ratio.

Targeted Synthesis Precursor for Downstream Derivatization

The unsubstituted C-3 position on the thiazole ring and the C-7 position on the pyrimidine ring remain available for further synthetic elaboration. The 2-substituted thiazolo[3,2-a]pyrimidine review by Agarkov et al. (2023) describes multiple synthetic routes—including reactions with halocarboxylic acid esters, nitrosation, and rearrangement to triazolo[4,3-a]pyrimidines—that are applicable to the 5-oxo-6-carboxamide scaffold . This makes the compound a versatile starting material for the synthesis of novel derivatives with potentially differentiated biological activity.

Quote Request

Request a Quote for N-(2-chlorobenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.